molecular formula C15H14F2N4O2 B2557985 N-(2,6-difluorophenyl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide CAS No. 2034326-10-6

N-(2,6-difluorophenyl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide

Cat. No.: B2557985
CAS No.: 2034326-10-6
M. Wt: 320.3
InChI Key: PLPVBCPTUXUVKE-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorophenyl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide typically involves the following steps:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the pyrimidin-2-yloxy group: This step involves the reaction of the pyrrolidine intermediate with a pyrimidine derivative under suitable conditions.

    Attachment of the 2,6-difluorophenyl group: This is usually done through a substitution reaction where the difluorophenyl group is introduced to the pyrrolidine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the pyrimidine moiety.

    Reduction: Reduction reactions can also occur, potentially affecting the functional groups attached to the pyrrolidine ring.

    Substitution: The difluorophenyl group can participate in substitution reactions, especially under the influence of strong nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halogenating agents or nucleophiles like amines and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups to the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-difluorophenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide
  • N-(2,6-difluorophenyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide

Uniqueness

N-(2,6-difluorophenyl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide may exhibit unique properties due to the specific positioning of the difluorophenyl and pyrimidin-2-yloxy groups, which can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

N-(2,6-difluorophenyl)-3-pyrimidin-2-yloxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N4O2/c16-11-3-1-4-12(17)13(11)20-15(22)21-8-5-10(9-21)23-14-18-6-2-7-19-14/h1-4,6-7,10H,5,8-9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPVBCPTUXUVKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC=N2)C(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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